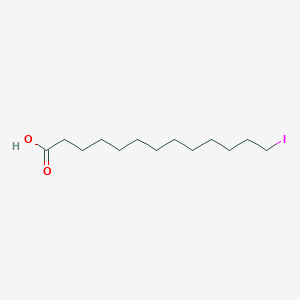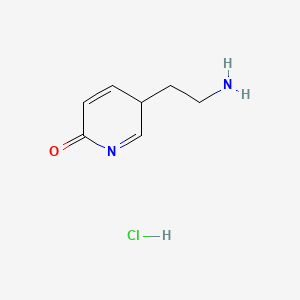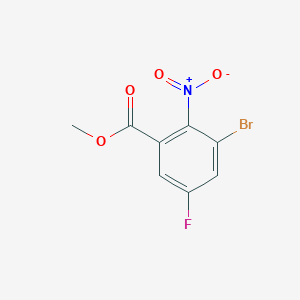![molecular formula C16H12OS B12285792 Ethanone, 1-(4-benzo[b]thien-2-ylphenyl)-](/img/structure/B12285792.png)
Ethanone, 1-(4-benzo[b]thien-2-ylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction
La synthèse de la 1-(4-Benzo[b]thién-2-ylphényl)éthanone implique généralement la réaction d'acylation de Friedel-Crafts. Cette réaction utilise le chlorure d'acétyle et le chlorure d'aluminium (AlCl3) comme catalyseur pour introduire le groupe éthanone sur le cycle benzothiophène. La réaction est réalisée dans des conditions anhydres pour éviter l'hydrolyse du chlorure d'acyle .
Méthodes de Production Industrielle
Dans un contexte industriel, la production de la 1-(4-Benzo[b]thién-2-ylphényl)éthanone peut être mise à l'échelle en utilisant des réacteurs à écoulement continu. Ces réacteurs permettent un meilleur contrôle des conditions de réaction, telles que la température et la pression, conduisant à des rendements et une pureté plus élevés du produit final. L'utilisation de systèmes automatisés réduit également le risque d'erreur humaine et augmente l'efficacité du processus de production .
Analyse Des Réactions Chimiques
Types de Réactions
La 1-(4-Benzo[b]thién-2-ylphényl)éthanone subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les sulfoxydes et sulfones correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe éthanone en alcool.
Réactifs et Conditions Courantes
Oxydation : Les agents oxydants courants incluent le peroxyde d'hydrogène (H2O2) et l'acide m-chloroperbenzoïque (m-CPBA).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) et l'hydrure de lithium et d'aluminium (LiAlH4) sont utilisés.
Substitution : Des réactifs électrophiles tels que le brome (Br2) et l'acide nitrique (HNO3) sont utilisés dans des conditions contrôlées.
Principaux Produits
Oxydation : Sulfoxydes et sulfones.
Réduction : Dérivés d'alcool.
Substitution : Dérivés halogénés et nitrés.
Applications De Recherche Scientifique
La 1-(4-Benzo[b]thién-2-ylphényl)éthanone a un large éventail d'applications en recherche scientifique :
Chimie : Utilisée comme brique élémentaire dans la synthèse de molécules organiques plus complexes.
Biologie : Investigée pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Explorée comme composé principal dans la découverte et le développement de médicaments.
Industrie : Utilisée dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'Action
Le mécanisme d'action de la 1-(4-Benzo[b]thién-2-ylphényl)éthanone implique son interaction avec diverses cibles moléculaires. Le composé peut se lier à des enzymes ou des récepteurs spécifiques, modulant leur activité. Par exemple, il peut inhiber certaines enzymes impliquées dans les voies métaboliques, conduisant à des modifications des fonctions cellulaires. Les voies et les cibles exactes dépendent de l'application spécifique et du contexte biologique .
Mécanisme D'action
The mechanism of action of Ethanone, 1-(4-benzo[b]thien-2-ylphenyl)- involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact pathways and targets depend on the specific application and the biological context .
Comparaison Avec Des Composés Similaires
Composés Similaires
- 2-Acétylbenzothiophène
- 1-(4-Méthylbenzo[b]thién-2-yl)éthanone
- 1-(3-Chlorobenzo[b]thién-2-yl)éthanone
- 1-(6-Bromo-3-chlorobenzo[b]thién-2-yl)éthanone
Unicité
La 1-(4-Benzo[b]thién-2-ylphényl)éthanone se distingue par ses caractéristiques structurales uniques, qui lui confèrent une réactivité chimique et une activité biologique spécifiques. La présence à la fois du groupe éthanone et du groupe benzothiophène permet des modifications chimiques et des interactions avec des cibles biologiques diversifiées, ce qui en fait un composé polyvalent en recherche et en applications industrielles .
Propriétés
Formule moléculaire |
C16H12OS |
|---|---|
Poids moléculaire |
252.3 g/mol |
Nom IUPAC |
1-[4-(1-benzothiophen-2-yl)phenyl]ethanone |
InChI |
InChI=1S/C16H12OS/c1-11(17)12-6-8-13(9-7-12)16-10-14-4-2-3-5-15(14)18-16/h2-10H,1H3 |
Clé InChI |
FVISYFQCLUMISV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)C2=CC3=CC=CC=C3S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


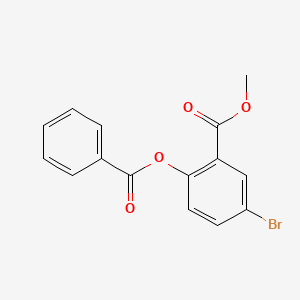
![1-Bromobenzo[c]phenanthrene](/img/structure/B12285718.png)
![4-amino-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride](/img/structure/B12285720.png)


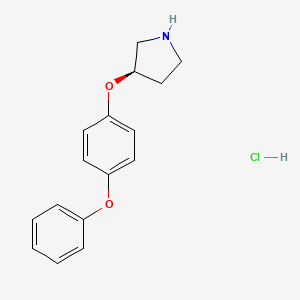
![[6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfinyloxan-3-yl] dodecanoate](/img/structure/B12285756.png)

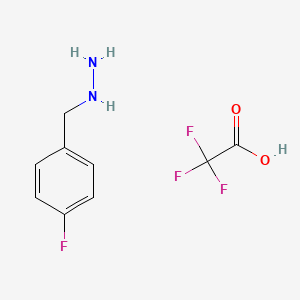
![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]propanoate;chloride](/img/structure/B12285762.png)
![5-[7-(1-Bromoethyl)-1-benzofuran-2-yl]-3-tert-butyl-1,3-oxazolidin-2-one](/img/structure/B12285763.png)
